2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline
Overview
Description
2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms The ethyl group is attached to the fourth position of the triazole ring, and an aniline group is attached to the second position
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives, which include 2-(4-ethyl-4h-1,2,4-triazol-3-yl)aniline, often interact with the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .
Mode of Action
The mode of action of this compound involves its interaction with its targets. The 1,2,4-triazole nucleus of the compound is stable to metabolism and acts as an important pharmacophore by interacting at the active site of a receptor as a hydrogen bond acceptor and as a donor . This interaction leads to changes in the target, which can result in various downstream effects.
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can affect various biochemical pathways due to their ability to form hydrogen bonds with different targets . These interactions can lead to changes in the pathways and their downstream effects.
Pharmacokinetics
The polar nature of the 1,2,4-triazole nucleus can increase the solubility of the ligand and significantly improve the pharmacological profile of the drug .
Result of Action
It is known that 1,2,4-triazole derivatives can have various effects, including cytotoxic activities against cancer cell lines .
Biochemical Analysis
Biochemical Properties
2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with topoisomerase IV enzyme, which is crucial for DNA replication and transcription . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its function. This inhibition can lead to antimicrobial and anticancer activities, making this compound a potential candidate for drug development .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit the aromatase enzyme, which is involved in estrogen biosynthesis . This inhibition can result in decreased estrogen levels, making it a potential therapeutic agent for hormone-dependent cancers. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of drug efflux pumps .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities . At high doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation . This interaction can lead to the formation of various metabolites, some of which may retain biological activity. The compound can also affect metabolic flux and metabolite levels by inhibiting key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with P-glycoprotein, a transporter involved in drug efflux . This interaction can affect the localization and accumulation of the compound within cells, influencing its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline typically involves the reaction of 4-ethyl-1,2,4-triazole with aniline under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures, typically around 100-120°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. This process would utilize similar reaction conditions as the laboratory synthesis but on a larger scale, with optimized parameters to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and chlorine (Cl2) for chlorination.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole ring.
Substitution: Nitrated, sulfonated, or halogenated derivatives of the aniline group.
Scientific Research Applications
2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the synthesis of coordination polymers, which have applications in catalysis and material science.
Biological Studies: The compound is studied for its antimicrobial properties and potential use in developing new antibiotics.
Comparison with Similar Compounds
Similar Compounds
1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine: Similar structure but with an ethanamine group instead of an aniline group.
4-ethyl-1,2,4-triazole: Lacks the aniline group, making it less versatile in substitution reactions.
2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethanamine: Contains a pyridine ring, which imparts different chemical properties.
Uniqueness
2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline is unique due to the presence of both the triazole and aniline groups, which allow it to participate in a wide range of chemical reactions and make it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(4-ethyl-1,2,4-triazol-3-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-2-14-7-12-13-10(14)8-5-3-4-6-9(8)11/h3-7H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBGOFDIZLJIDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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